molecular formula C27H30O15 B1255274 Isoorientin 2''-O-rhamnoside

Isoorientin 2''-O-rhamnoside

Cat. No. B1255274
M. Wt: 594.5 g/mol
InChI Key: IUYFTHKQEWZTHY-LQQQXCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone that consists of isoorientin substituted by a rhamnosyl moiety at position 2". It has a role as an antifeedant and a plant metabolite. It is a tetrahydroxyflavone and a flavone C-glycoside. It derives from an isoorientin.

Scientific Research Applications

  • Biochemical Identification and Isolation : Isoorientin 2''-O-rhamnoside has been isolated from various plants like Coronilla varia, with research dating back to 1973, highlighting its presence in natural sources (Sherwood et al., 1973).

  • Anticancer Properties : Studies have shown that isoorientin can induce apoptosis in cancer cells, such as human hepatoblastoma HepG2 cells, through mechanisms involving mitochondrial dysfunction and the PI3K/Akt signaling pathway (Yuan et al., 2012). Additionally, it has been noted for its potential as a therapeutic agent in liver cancer due to its selective toxicity towards cancer cells without affecting normal liver cells.

  • Antihepatotoxic Activity : this compound, among other C-glycosylflavones, has demonstrated significant antihepatotoxic activities, offering potential therapeutic benefits against liver damage (Hoffmann-Bohm et al., 1992).

  • Hepatoprotective Effects : Research has indicated that isoorientin has notable hepatoprotective effects, which may be mediated through mitochondrial respiratory chain complexes and phase II detoxifying enzyme activities (Yuan et al., 2016).

  • Neuroprotective and Anti-inflammatory Properties : Isoorientin has shown neuroprotective effects in microglial cells, attenuating inflammation through the down-regulation of ROS-related MAPK/NF-κB signaling pathway (Yuan et al., 2013).

  • Antidiabetic Effects : It has been observed that isoorientin can reverse insulin resistance in adipocytes, stimulating glucose uptake and activating the insulin signaling pathway, which may have implications for antidiabetic therapies (Alonso-Castro et al., 2012).

  • Antioxidant and Lipid-Lowering Effects : The compound has demonstrated antioxidant effects, particularly in inhibiting human low-density lipoprotein (LDL) oxidation, which is crucial in atherosclerosis prevention (Orrego et al., 2009).

  • Potential in Metabolic Disease Management : Isoorientin-rich plants have shown efficacy in ameliorating complications like hyperglycemia, hyperlipidemia, and insulin resistance, underscoring its potential in managing metabolic diseases (Ziqubu et al., 2020).

properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O15/c1-8-19(33)22(36)24(38)27(39-8)42-26-23(37)20(34)16(7-28)41-25(26)18-13(32)6-15-17(21(18)35)12(31)5-14(40-15)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-20,22-30,32-38H,7H2,1H3/t8-,16+,19-,20+,22+,23-,24+,25-,26+,27?/m0/s1

InChI Key

IUYFTHKQEWZTHY-LQQQXCKLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

synonyms

isoorientin 2''-O-rhamnoside

Origin of Product

United States

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